molecular formula C17H13FN2OS B2420228 N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide CAS No. 301175-56-4

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No. B2420228
M. Wt: 312.36
InChI Key: MAYCWLALLXXWPZ-UHFFFAOYSA-N
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Description

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide, also known as FABP4 inhibitor, is a chemical compound that has been extensively researched for its potential use in treating metabolic disorders.

Scientific Research Applications

Pharmacokinetics and Metabolism

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide derivatives have been studied for their pharmacokinetic properties and metabolic pathways. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, were investigated in humans. This research highlighted the compound's elimination, primarily through feces, and identified principal circulating components and metabolites in plasma extracts, shedding light on its metabolic stability and potential therapeutic applications (Renzulli et al., 2011).

Anticancer Activity

Several studies have focused on synthesizing and evaluating the anticancer potential of benzamide derivatives. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and tested against various cancer cell lines, showing moderate to excellent anticancer activity (Ravinaik et al., 2021).

Antimicrobial and Antifungal Properties

Research on the antimicrobial and antifungal properties of fluorobenzamides containing thiazole and thiazolidine rings revealed promising analogs. For instance, compounds synthesized via Knoevenagel condensation demonstrated significant activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Desai et al., 2013).

Neuropharmacology

The role of orexin-1 receptor mechanisms in compulsive food consumption was investigated using a benzamide derivative as a dual orexin receptor antagonist. This study provided insights into the neuropharmacological mechanisms underlying binge eating and suggested potential therapeutic targets for eating disorders with a compulsive component (Piccoli et al., 2012).

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYCWLALLXXWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

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